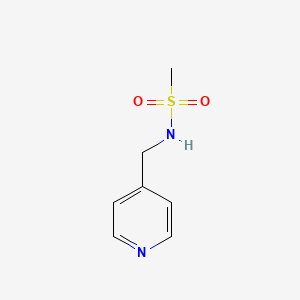

N-(pyridin-4-ylmethyl)methanesulfonamide

Description

Significance of the Sulfonamide Moiety in Medicinal Chemistry and Chemical Biology

The sulfonamide functional group (R-SO₂NHR') is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of prontosil (B91393) in the 1930s. researchgate.netnih.gov This discovery ushered in the era of antibacterial chemotherapy, as prontosil was found to metabolize in the body to the active agent, sulfanilamide. ijpsonline.combrill.com Historically, sulfonamides were the first class of drugs systematically used to treat a wide range of bacterial infections, including those caused by Streptococcus and Staphylococcus species, revolutionizing medicine before the widespread availability of penicillin. researchgate.netnih.gov Their primary antibacterial mechanism involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. nih.gov

Beyond their foundational role as antimicrobial agents, sulfonamides are recognized for an exceptionally broad spectrum of biological activities. nih.govijpsonline.com This versatility has led to the development of sulfonamide-containing drugs for numerous therapeutic applications. nih.govijpsonline.com These include:

Diuretics: Compounds like furosemide (B1674285) and thiazide derivatives utilize the sulfonamide group to inhibit carbonic anhydrase, leading to diuretic effects. ijpsonline.com

Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, is characterized by a central sulfonamide-related structure. ijpsonline.com

Anticancer Agents: Sulfonamides have been investigated as anticancer agents due to their ability to inhibit carbonic anhydrase isozymes, such as CA IX and CA XII, which are overexpressed in certain tumors. nih.govrsc.org

Antiviral Agents: Certain sulfonamides have been developed as inhibitors of viral enzymes, including HIV protease. ijpsonline.com

Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, incorporate a sulfonamide moiety. ijpsonline.com

The sulfonamide group is valued in drug design for its ability to act as a stable bioisostere for other functional groups like amides and carboxylic acids, and for its capacity to form key hydrogen bond interactions with biological targets. researchgate.net Its inherent stability and diverse pharmacological profile ensure its continuing importance in the development of new therapeutic agents. nih.govresearchgate.net

Role of Pyridine (B92270) Scaffolds in Bioactive Compounds and Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one of the most prevalent structural units in pharmaceutical sciences. nih.govnih.gov It is a key component in a vast number of natural products, including vitamins (like niacin and vitamin B6), coenzymes (such as NAD/NADP), and alkaloids. nih.govlifechemicals.com Analysis of FDA-approved drugs reveals that pyridine and its derivatives are a major constituent of N-heterocyclic drugs, with a significant number of approvals in the last decade alone. nih.govrsc.org

The inclusion of a pyridine scaffold in a drug molecule can confer several advantageous properties:

Improved Physicochemical Properties: As a polar and ionizable molecule, the pyridine ring can enhance the aqueous solubility and bioavailability of less soluble compounds. nih.gov

Versatile Synthetic Handle: The pyridine nucleus provides a versatile platform for structural modifications, allowing chemists to fine-tune the pharmacological and pharmacokinetic properties of a molecule.

Biological Activity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling strong interactions with biological targets such as enzymes and receptors.

Pyridine-containing drugs have been developed for a wide array of diseases, with anticancer agents representing the largest category of recent approvals, followed by drugs targeting the central nervous system. nih.govrsc.org Marketed drugs containing a pyridine moiety include the antihypertensive torasemide, the anti-carcinoma drug vismodegib, and the antiviral delavirdine. nih.govlifechemicals.com The consistent incorporation of this scaffold in successful drug candidates underscores its status as a "privileged structure" in medicinal chemistry. researchgate.net

Rationale for Academic Investigation of N-(pyridin-4-ylmethyl)methanesulfonamide as a Chemical Entity and Structural Motif

The academic interest in this compound stems from the strategic combination of its three key structural components: the pyridine ring, the benzylic methylene (B1212753) linker, and the methanesulfonamide (B31651) group. While specific research focusing solely on this exact molecule is not extensively documented in peer-reviewed literature, the rationale for its synthesis and study can be inferred from the well-established importance of its constituent parts in drug design.

The molecule represents a hybrid structure that leverages the advantageous properties of both the pyridine scaffold and the sulfonamide moiety. The pyridin-4-ylmethyl portion provides a defined three-dimensional vector for the molecule, with the pyridine nitrogen capable of forming critical hydrogen bonds or salt bridges with protein targets. This specific substitution pattern is found in numerous bioactive compounds.

The methanesulfonamide group (CH₃SO₂NH-) is a specific type of sulfonamide that offers distinct advantages. It is often used by medicinal chemists to improve the pharmacokinetic properties of drug candidates. nih.gov For example, introducing a methanesulfonamide substituent has been shown to significantly improve solubility and cell permeability, moving a compound from a less favorable to a more favorable Biopharmaceutical Classification System (BCS) class. nih.gov Furthermore, the methanesulfonamide group can enhance metabolic stability and bioavailability compared to other functionalities. acs.org Its acidity and hydrogen-bonding capabilities differ from aromatic sulfonamides, offering a unique profile for interacting with biological targets. acs.org Studies have shown that replacing other groups with a methanesulfonamide can lead to analogues with enhanced potency and improved druglikeness. acs.org

Therefore, the investigation of this compound is a logical step in chemical space exploration. It serves as a model compound to study the interplay between a key heterocyclic scaffold and a functionally important sulfonamide variant. Research on this and related structures aims to generate novel molecules with potentially valuable biological activities, such as enzyme inhibition or receptor modulation, built upon a foundation of proven pharmacophoric elements.

Historical Context and Current Landscape of Research on Related N-Benzyl Sulfonamide Derivatives

The study of N-benzyl sulfonamides is an extension of the broader field of sulfonamide chemistry that began in the 1930s. researchgate.netbrill.com Following the initial wave of antibacterial sulfonamide discoveries, researchers began to explore a vast array of derivatives where the sulfonamide nitrogen was substituted with various groups to modulate activity and pharmacokinetic properties. ijpsonline.com The N-benzyl substitution represents one such modification, creating a class of compounds that has been investigated for diverse biological activities beyond simple antimicrobial effects.

Historically, the synthesis of N-benzyl sulfonamides involved a two-step process: initial formation of a primary sulfonamide followed by benzylation. nsf.gov More recent synthetic methodologies have focused on developing more efficient one-pot syntheses. nsf.gov

In the current research landscape, N-benzyl sulfonamide derivatives are being actively investigated, particularly in the field of oncology. Numerous studies have synthesized libraries of these compounds and screened them for anticancer activity. nih.govresearch-nexus.net For instance, N-benzyl sulfonamides derived from an indole (B1671886) core have been identified as potential metabolic inhibitors targeting pancreatic cancer cells, with some analogues displaying sub-micromolar potency. nih.gov Other research has focused on their ability to inhibit cell division by targeting proteins like FtsZ in bacteria or by acting as potent inhibitors of enzymes crucial for cancer cell survival, such as carbonic anhydrase IX. nih.govnih.gov

The N-benzyl sulfonamide moiety is a key feature in compounds designed as inhibitors for a variety of enzymes and receptors, demonstrating its versatility as a pharmacophore. The research findings indicate that modifications to both the benzyl (B1604629) and the sulfonyl portions of the molecule can significantly impact biological activity, allowing for the fine-tuning of potency and selectivity.

Research Findings on Related Sulfonamide Derivatives

The following table presents biological activity data for a selection of related sulfonamide derivatives, illustrating the potency that can be achieved with this structural class against various biological targets.

| Compound / Derivative Class | Target / Assay | Biological Activity (IC₅₀ / Kᵢ) | Reference |

| Indolyl N-Benzyl Sulfonamides | Pancreatic Cancer Cell Line (PANC-1) | Sub-micromolar IC₅₀ | nih.gov |

| N-(6-indazolyl)-benzenesulfonamide (Comp. 2c) | Ovarian Cancer Cell Line (A2780) | IC₅₀ = 3.6 µM | research-nexus.net |

| N-(4-indazolyl)-benzenesulfonamide (Comp. 3c) | Lung Cancer Cell Line (A549) | IC₅₀ = 2.1 µM | research-nexus.net |

| Spiro-dihydrotriazine Sulfonamide (Comp. 8a) | Carbonic Anhydrase I (hCA I) | Kᵢ = 94.4 nM | nih.gov |

| Thiazolidinone-benzenesulfonamide (Comp. 4e) | Carbonic Anhydrase IX (hCA IX) | IC₅₀ = 25.06 nM | rsc.org |

| Methanesulfonamide pyrimidine (B1678525) (Comp. 3a) | HMG-CoA Reductase | IC₅₀ = 11 nM | nih.gov |

| Methanesulfonamide analogue of Cryptopleurine (5b) | Human Renal Cancer Cells (Caki-1) | GI₅₀ = 1.3 nM | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTRLSHMRCBPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404288 | |

| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-63-3 | |

| Record name | N-(4-Pyridinylmethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Pyridin 4 Ylmethyl Methanesulfonamide

Development of Efficient Synthetic Routes for N-(pyridin-4-ylmethyl)methanesulfonamide

The construction of this compound and related benzylic sulfonamides can be approached through several modern synthetic strategies. These methods offer versatile and efficient pathways to a diverse range of functionalized molecules.

Palladium-Catalyzed Arylation and Cross-Coupling Strategies for Benzylic Sulfonamides

A highly efficient, two-step strategy for the synthesis of diverse benzylic sulfonamides has been developed, which can be conceptually applied to the synthesis of this compound. nih.govutexas.edu This approach involves a palladium-catalyzed cross-coupling reaction of aryl halides with methanesulfonamides that are acidic at the α-carbon, followed by a metathesis reaction. nih.govacs.org The initial C-C bond-forming step, the α-arylation of activated methanesulfonamides, is effectively promoted by catalyst systems based on bulky monophosphine ligands. acs.org This methodology allows for the coupling of a wide variety of aryl halides, including heteroaryl halides, with the activated sulfonamide. acs.org

This strategy is significant as it allows for the late-stage introduction of the sulfonamide moiety and provides functional handles for diversification at both the carbon and nitrogen atoms attached to the sulfur. acs.org While this specific method focuses on α-arylation to build the carbon skeleton before amine introduction, related palladium-catalyzed C-N cross-coupling reactions are also a cornerstone of modern chemistry for forming bonds between aryl groups and nitrogen nucleophiles, such as methanesulfonamide (B31651) itself. acs.orgorganic-chemistry.org

Sulfonamide Metathesis Approaches in N-Alkylsulfonamide Synthesis

Sulfonamide metathesis represents another innovative strategy that can be employed in the synthesis of N-alkylsulfonamides. nih.govutexas.edu This reaction involves the exchange of the amine component of a sulfonamide. Following an initial palladium-catalyzed arylation to create an α-arylated sulfonamide, a subsequent metathesis reaction with a diverse range of amines can be performed to generate the final benzylic sulfonamide product. nih.govacs.org This approach is particularly powerful because it allows for the rapid diversification of the amine substituent at a late stage of the synthesis. acs.org

In a related concept, olefin cross-metathesis has been successfully used to prepare functionalized α,β-unsaturated sulfonamides using commercially available Hoveyda-Grubbs catalysts. nih.gov This demonstrates the utility of metathesis reactions in building complex sulfonamide-containing molecules, tolerating a wide range of functional groups, including basic nitrogen atoms. nih.gov

Multi-Step Preparations Involving Pyridine (B92270) Ring and Sulfonamide Moiety Construction

The most direct and commonly employed method for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A typical and effective route is the reaction of 4-(aminomethyl)pyridine (B121137) with methanesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as potassium carbonate or a tertiary amine like triethylamine, in an appropriate solvent like dichloromethane. prepchem.com

The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide N-S bond. This straightforward nucleophilic substitution reaction provides a reliable method for constructing the target molecule. A similar synthetic logic has been applied to create a variety of N-pyridinyl acetamide (B32628) derivatives, where an acid chloride is condensed with an aminopyridine. researchgate.net

Table 1: Representative Multi-Step Synthesis of a Substituted this compound Derivative prepchem.com

| Step | Starting Materials | Reagents | Product |

| 1 | 4-(4-chlorophenylaminomethyl)pyridine | Methanesulfonyl chloride, Potassium carbonate | N-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |

Chemical Reactivity and Functional Group Interconversion Studies

The chemical character of this compound is dictated by the interplay between its two primary functional groups: the basic pyridine nitrogen and the acidic sulfonamide moiety.

Reactivity of the Pyridine Nitrogen Atom in this compound

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. wikipedia.orguoanbar.edu.iq This reactivity is analogous to that of tertiary amines. wikipedia.org

Key reactions involving the pyridine nitrogen include:

Protonation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. gcwgandhinagar.com The pKa of the pyridinium ion is approximately 5.25. wikipedia.org

Alkylation (Quaternization): The nitrogen atom can be alkylated by reacting with alkyl halides, leading to the formation of quaternary pyridinium salts. wikipedia.orggcwgandhinagar.com This process introduces a positive charge into the aromatic ring, which alters the reactivity of the entire molecule. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids. wikipedia.org This transformation can be used to activate the pyridine ring for further functionalization. gcwgandhinagar.com

Lewis Acid Complexation: The lone pair on the nitrogen can coordinate with various Lewis acids. researchgate.net

Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, similar to nitrobenzene. wikipedia.orguoanbar.edu.iq If such reactions occur, they typically favor the 3-position. wikipedia.orgpearson.com

Transformations Involving the Methanesulfonamide Group

The methanesulfonamide group (-NHSO₂CH₃) also exhibits distinct reactivity. The proton on the sulfonamide nitrogen is acidic and can be removed by a base. nih.gov The resulting anion can participate in further reactions.

Transformations of this group can include:

Deprotonation and Alkylation: The sulfonamide proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated, providing a route to N,N-disubstituted sulfonamides.

Cleavage/Deprotection (N-Demesylation): The removal of a methanesulfonyl (mesyl) group from nitrogen is a challenging transformation due to the stability of the N-S bond. While N-dealkylation of amines is a more common process, specific methods for cleaving sulfonamides are required. nih.govacs.org These often require harsh conditions, though milder, selective methods are an area of active research. acs.org

Oxidative Degradation: The methanesulfonyl group itself can be subject to chemical transformation under specific oxidative conditions. For instance, studies on methanesulfonic acid have shown that it can undergo heterogeneous oxidation by hydroxyl radicals, leading to fragmentation into products like formaldehyde (B43269) and a sulfite (B76179) radical. researchgate.net

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a cornerstone technique in chemical analysis and synthesis, involving the transformation of a compound into a new, related substance. For this compound, these strategies are pivotal for enhancing its detectability in analytical assays and for creating novel analogues with potentially altered chemical properties for synthetic applications. The process typically involves reacting the parent molecule with a derivatizing agent to introduce a new functional group, thereby modifying its physicochemical properties such as volatility, solubility, or ionization efficiency.

Strategies for Enhanced Ionization and Detection in Mass Spectrometry

Mass spectrometry (GC-MS) is a powerful analytical tool, but its effectiveness can be limited by the intrinsic properties of the analyte. Derivatization is often employed to improve the chromatographic behavior and enhance the detection sensitivity of target compounds. nih.gov For this compound, which contains a secondary amine and a pyridine nitrogen, specific strategies can be applied to increase its volatility and ionization efficiency.

One common approach is silylation , which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov This process makes the molecule more volatile and thermally stable, which is crucial for gas chromatography. Another strategy is acylation , which can also improve detection. nih.gov

For enhancing ionization in mass spectrometry, particularly for molecules with primary or secondary amine groups, derivatization reagents that introduce a readily ionizable moiety are used. While native this compound can be ionized, derivatization can significantly improve signal-to-noise ratios. Reagents have been developed that selectively react with primary amine groups to enhance ionization, and similar principles can be applied to the secondary amine in the target compound. mdpi.com

A comparative analysis of different derivatization reagents for catecholamines and amino acids, which also contain amine groups, showed that reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can efficiently derivatize these molecules, leading to improved detection. mdpi.com Such reagents could potentially be adapted for this compound. The choice of derivatization agent and reaction conditions, such as temperature and solvent (often pyridine itself acting as a catalyst), directly impacts the reproducibility and robustness of the analysis. nih.gov Automated, on-line derivatization methods can improve repeatability compared to manual, off-line procedures. nih.gov

Table 1: Common Derivatization Strategies for Mass Spectrometry

| Strategy | Common Reagents | Purpose | Reference |

| Silylation | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Increases volatility and thermal stability | nih.gov |

| Acylation | Various acylating agents | Improves chromatographic separation and detection | nih.gov |

| Pyrylium Salt Derivatization | 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Enhances ionization efficiency for amine-containing compounds | mdpi.com |

Methods for Modifying Chemical and Structural Characteristics

Modifying the chemical and structural features of this compound is essential for synthesizing new derivatives with tailored properties. These modifications can target the pyridine ring, the sulfonamide linkage, or the methyl group.

One approach involves reactions targeting the sulfonamide group. For instance, studies on related sulfonamides have shown that the amine group can be chemically modified to introduce new fragments. A study on sulfasin demonstrated the transformation of an aromatic amine group into a thiosemicarbazone fragment, indicating that the N-H bond in sulfonamides is a viable site for chemical alteration. researchgate.net

Another strategy focuses on building upon the core structure. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized by first reacting 4-methylphenyl sulphonyl chloride with various amino acids. researchgate.net This created [4-methylphenylsulphonamido] alkanoic acids, which were then converted to their acid chloride derivatives. These intermediates subsequently reacted with 2-aminopyridine (B139424) to yield the final acetamide derivatives. researchgate.net This multi-step synthesis demonstrates a pathway for elongating the chain and introducing new functional groups to the sulfonamide nitrogen, a method that could be adapted for this compound.

The pyridine ring itself is also a target for modification. The nitrogen atom in the pyridine ring can be quaternized, or electrophilic aromatic substitution reactions could be performed on the ring, although the electron-withdrawing nature of the nitrogen atom can make this challenging.

Table 2: Potential Structural Modification Sites and Strategies

| Target Site | Potential Strategy | Example from Related Compounds | Reference |

| Sulfonamide N-H | Introduction of new functional groups | Transformation of an amine group into a thiosemicarbazone fragment in sulfasin. | researchgate.net |

| Sulfonamide Group | Acylation/Condensation | Synthesis of acetamide derivatives by reacting a sulfonamide intermediate with an amine. | researchgate.net |

| Pyridine Ring | Substitution or Quaternization | General reactivity patterns of pyridine derivatives. | N/A |

Addressing Challenges in Derivatization with Nitrogen-Containing Reagents

While nitrogen-containing reagents are crucial for many derivatization and synthetic reactions, their use can present specific challenges. These can include side reactions, issues with reactivity, and unexpected product formation.

For example, N-hydroxysuccinimidyl (NHS) esters, which are widely used for derivatizing amino compounds, are susceptible to side reactions like hydrolysis and alcoholysis. researchgate.net These side reactions can reduce the yield of the desired derivative and complicate the analysis. The choice of base and solvent is critical; for instance, using tertiary amines as a base at room temperature can lead to different outcomes than using an aqueous borate (B1201080) buffer. researchgate.net

Furthermore, the synthesis of pyridine derivatives can be complex. In one-pot syntheses of 3,5-disubstituted pyridines using alkynes, benzamides were used as the nitrogen source. mdpi.com This highlights an unconventional utility for amides but also underscores the intricate reaction pathways that can be involved in forming pyridine rings. The efficiency of such reactions can be highly dependent on the electronic properties of the substituents. For example, electron-rich substituents on the starting materials were observed to decrease the reaction yield. mdpi.com

When derivatizing a molecule like this compound, the presence of two distinct nitrogen atoms—the pyridine nitrogen and the sulfonamide nitrogen—adds a layer of complexity. Reagents must be chosen carefully to ensure selective reaction at the desired site. The basicity of the pyridine nitrogen could lead to it competing with the sulfonamide nitrogen for reaction with electrophilic derivatizing agents, potentially leading to a mixture of products.

Predictive Synthesis Methodologies and Machine Learning Applications

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry, capable of predicting reaction outcomes, designing novel compounds, and optimizing synthetic routes. researchgate.net These predictive methodologies are increasingly being applied to the synthesis of complex molecules, including pyridine derivatives.

Machine learning models can be trained on large datasets of known chemical reactions to predict the products of new reactions, suggest optimal reaction conditions, and even design multi-step synthetic pathways. researchgate.netnih.gov For instance, AI has been used to design and integrate pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov By analyzing structure-activity relationships, these models can identify novel analogs of existing drugs that are likely to be more active or have better properties. nih.gov

A significant challenge in utilizing chemical literature is the extraction of precise, machine-readable experimental procedures. Often, reaction databases ambiguously represent reactions as "A + B," omitting crucial details. hokudai.ac.jp To address this, a framework has been developed using deep learning to automatically extract detailed synthetic procedures from scientific articles. This technology can distinguish between procedural nuances, such as "add A to B" versus "add B to A," which is critical for reproducibility and planning experiments. hokudai.ac.jp This approach, trained on a corpus of trusted organic synthesis procedures, enables chemical reaction databases to provide more detailed and useful information for chemists. hokudai.ac.jp

The application of these predictive tools to this compound and its derivatives could accelerate the discovery of new synthetic methodologies and novel compounds with desired properties, while minimizing the time and resources spent on trial-and-error experimentation. researchgate.net

Table 3: Applications of Machine Learning in Pyridine Derivative Synthesis

| Application Area | Specific Task | Example | Reference |

| Drug Design | Design of novel bioactive compounds | AI-driven design of pyridine derivatives for antidiabetic and antiproliferative activities. | nih.gov |

| Synthesis Planning | Prediction of reaction outcomes and optimization of conditions | Use of ML models to predict antiurease activity and guide synthesis. | researchgate.net |

| Information Extraction | Automated extraction of detailed experimental procedures from text | Deep learning framework (OSPAR) to parse procedural details from chemistry articles. | hokudai.ac.jp |

Structure Activity Relationship Sar and Structural Biology Investigations

Systematic Derivatization and Analog Synthesis for SAR Profiling

The biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the structure of N-(pyridin-4-ylmethyl)methanesulfonamide and synthesizing its analogs, researchers can elucidate the key molecular features responsible for its biological effects.

The core structure of this compound consists of a pyridine (B92270) ring, a methylene (B1212753) linker, and a methanesulfonamide (B31651) group. Modifications to any of these components can significantly alter the compound's biological profile.

General SAR principles for related sulfonamide-containing compounds suggest that the nature and position of substituents on the aromatic ring play a critical role in determining activity. For instance, in a series of pyrazolo[4,3-c]pyridine derivatives, the introduction of different substituents at the N-1 position of the pyrazole (B372694) ring led to varied inhibitory activity against the PEX14–PEX5 protein–protein interaction, a target in Trypanosoma parasites. acs.org While some substitutions enhanced activity, others, like carboxylate derivatives, rendered the compounds inactive. acs.org

In the context of this compound, key modifications could include:

Pyridine Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring could modulate the electronic properties and binding interactions of the molecule. Studies on other pyridine derivatives have shown that the position of substituents can dramatically influence biological activity. researchgate.netmdpi.com

Methylene Linker Modification: Altering the length or rigidity of the methylene linker could affect the compound's conformational flexibility and its ability to fit into a biological target's binding site.

A hypothetical SAR study could involve the synthesis and evaluation of analogs as depicted in the table below.

| Analog | Modification | Predicted Impact on Activity |

| Analog 1 | Introduction of a hydroxyl group on the pyridine ring | May enhance hydrogen bonding and solubility, potentially increasing activity. |

| Analog 2 | Replacement of the methylene linker with an ethylene (B1197577) linker | Increased flexibility may alter binding affinity. |

| Analog 3 | N-ethylation of the sulfonamide group | May increase lipophilicity and affect hydrogen bonding, leading to varied activity. |

| Analog 4 | Replacement of the methyl group on the sulfonamide with a phenyl group | Increased steric bulk and electronic effects could significantly alter binding. |

The spatial arrangement of atoms within a molecule is crucial for its interaction with biological targets. The investigation of structural homologs and isomers of this compound can provide valuable SAR data.

Positional Isomers: Moving the methanesulfonamidomethyl group to the 2- or 3-position of the pyridine ring would create positional isomers. The different electronic and steric environments of these isomers would likely result in distinct biological activities. For example, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the relative spatial arrangement of the benzothiazine and pyridine fragments directly influenced their analgesic and anti-inflammatory properties. nih.gov

Homologs: Increasing the length of the alkyl chain on the sulfonamide group (e.g., from methyl to ethyl or propyl) would create a series of homologs. This would systematically alter the lipophilicity and size of the molecule, which can be correlated with changes in biological activity.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are powerful tools for predicting and rationalizing the SAR of a compound, providing insights that can guide the synthesis of more potent and selective analogs.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to hypothesize the binding mode of this compound with a potential biological target.

In a hypothetical scenario where this compound is investigated as an inhibitor of a specific kinase, docking studies could reveal key interactions. For instance, the pyridine nitrogen might act as a hydrogen bond acceptor, while the sulfonamide group could form hydrogen bonds with backbone atoms in the hinge region of the kinase. The phenyl ring of the pyridine could engage in π-π stacking interactions with aromatic residues in the active site. Similar docking studies on sulfonamide derivatives have been used to identify crucial binding features and guide the design of new inhibitors. mdpi.com

| Interaction Type | Potential Interacting Residues in a Kinase Active Site |

| Hydrogen Bond | Asp, Glu, Ser, Thr |

| π-π Stacking | Phe, Tyr, Trp |

| Hydrophobic Interaction | Leu, Val, Ile, Ala |

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized analogs and to identify the key physicochemical properties that govern activity.

A QSAR study on this compound and its analogs would involve calculating a range of molecular descriptors, such as:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Molecular connectivity indices.

By correlating these descriptors with the measured biological activity of the compounds, a predictive QSAR model could be developed. For example, a QSAR study on pyridine derivatives might reveal that activity is positively correlated with the dipole moment and negatively correlated with the LogP, suggesting that more polar and less hydrophobic compounds are more active.

DFT and ab initio methods are quantum mechanical calculations that can provide detailed information about the electronic structure and reactivity of a molecule. nih.govresearchgate.net These calculations can be used to understand the fundamental properties of this compound.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information can predict how the molecule will interact with its biological target. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group would likely be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.

Computational studies on related sulfonamides have successfully used DFT to correlate calculated electronic properties with experimental observations. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, through computational methods such as Density Functional Theory (DFT), can predict the molecule's low-energy conformations. nih.gov Studies on structurally related benzyl (B1604629) derivatives and N-aryl amides suggest that the preferred conformation is often a result of minimizing steric repulsion and optimizing electronic interactions. nih.govnih.gov For instance, analysis of benzyl derivatives has shown that the preference for a specific conformation is often related to reducing steric hindrance between the substituent and the hydrogen atoms on the aromatic ring. nih.gov In N-methylmethanesulfonamide, ab initio calculations have been used to develop force field parameters, which are essential for accurately simulating its conformational behavior. acs.org A detailed conformational analysis of a related compound, methanesulfonamide-N,N'-1,2-ethanediylbis, using DFT calculations and spectroscopic methods, identified six different rotational isomers, with the most stable form being a trans-trans-gauche conformation. nih.gov Based on these principles, this compound likely exists as an equilibrium of several low-energy conformers, with the rotation around the CH₂-NH bond being particularly significant.

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound, especially when it is part of a ligand-protein complex. nih.govmdpi.com MD simulations can provide insights into the stability of the ligand within the binding site, the specific intermolecular interactions that are maintained over time, and the conformational changes that both the ligand and the protein may undergo. nih.govrsc.org In the context of kinase inhibitors, a field where pyridine and sulfonamide motifs are common, MD simulations have been used to understand the dissociation pathways of inhibitors and the dynamic nature of their binding. rsc.orgnih.gov For example, simulations can refine the understanding of how a ligand interacts with key residues in a protein's hinge region or allosteric sites. nih.govresearchgate.net Applying MD simulations to this compound bound to a target protein would help elucidate the stability of its binding mode and the key interactions that contribute to its biological activity. nih.gov

Table 1: Key Rotatable Bonds and Postulated Conformational Preferences

| Bond | Description | Likely Preferred Conformation(s) | Rationale based on Analogous Structures |

| Pyridyl-CH₂ | Rotation of the pyridinylmethyl group | Perpendicular or gauche | Minimizes steric clash between the methylene group and the pyridine ring hydrogens, as seen in benzyl derivatives. nih.gov |

| CH₂-NH | Rotation around the methylene-nitrogen bond | Trans or gauche | Influenced by electronic repulsion and potential for intramolecular hydrogen bonding, similar to other N-aryl amides. nih.gov |

| NH-SO₂ | Rotation around the nitrogen-sulfur bond | Staggered conformations favored | Avoids eclipsing interactions between substituents on nitrogen and the sulfonyl oxygens. |

| SO₂-CH₃ | Rotation of the methyl group | Staggered | Standard preference for alkyl groups to minimize torsional strain. |

Identification of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dergipark.org.tr For the this compound scaffold, the key pharmacophoric features can be inferred from the known roles of its constituent pyridine and sulfonamide moieties in various biologically active compounds, particularly kinase inhibitors. researchgate.netnih.gov

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry. nih.govrsc.org Its nitrogen atom is a key feature, acting as a hydrogen bond acceptor, which is crucial for anchoring ligands into the hinge region of many protein kinases. nih.govnih.gov The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. bioworld.com

The methanesulfonamide group provides several critical pharmacophoric elements. The sulfonamide N-H group is a potent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.govnih.gov This combination allows for a variety of interactions with a target protein. Sulfonamide-based scaffolds are present in numerous approved drugs and have been shown to be effective in targeting enzymes like carbonic anhydrases and protein kinases. nih.govmdpi.com The methyl group attached to the sulfur atom contributes a small hydrophobic feature that can engage with nonpolar pockets in a binding site. The methylene group acts as a flexible linker, positioning the pyridine ring and the sulfonamide group at an optimal distance and orientation for simultaneous interaction with different regions of a target.

The combination of these features creates a distinct pharmacophore model for the this compound scaffold, suggesting its potential as a versatile binder for various biological targets, especially those with binding sites that can accommodate these specific interactions. dovepress.com

Table 2: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region residues or other H-bond donors in the active site. nih.govnih.gov |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (x2) | Formation of strong hydrogen bonds with backbone or side-chain donors. nih.gov |

| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with hydrogen bond acceptors (e.g., backbone carbonyls) in the active site. nih.gov |

| Aromatic/Hydrophobic Region | Pyridine Ring | π-π stacking interactions with aromatic residues; hydrophobic interactions. bioworld.com |

| Hydrophobic Feature | Methyl Group | Interaction with small hydrophobic pockets. |

| Linker | Methylene Bridge (-CH₂-) | Provides appropriate spacing and orientation between the pyridine and sulfonamide pharmacophores. |

Structure-Based Design Principles for Optimizing this compound Analogs

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the optimization of a lead compound. nih.gov For this compound, several principles can be applied to design analogs with improved potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modification of its three main components: the pyridine ring, the sulfonamide moiety, and the methylene linker.

Modification of the Pyridine Ring: The pyridine ring is a prime site for optimization. Introducing substituents at positions 2, 3, 5, or 6 can modulate the electronic properties and steric profile of the molecule. For example, adding small, electron-donating groups could enhance hydrogen bonding at the pyridine nitrogen. Conversely, larger or hydrophobic groups could be used to probe for and occupy additional hydrophobic pockets within the target's binding site, potentially increasing affinity and selectivity. researchgate.net Replacing the pyridine ring with other heterocycles (a strategy known as scaffold hopping) could also lead to novel intellectual property and improved properties. nih.govmdpi.com

Modification of the Sulfonamide Moiety: The sulfonamide group offers multiple avenues for modification. The methyl group can be replaced with larger alkyl, cycloalkyl, or aryl groups to explore different hydrophobic regions of the binding site. This strategy has been successfully employed in the optimization of other sulfonamide-containing inhibitors. nih.gov The sulfonamide nitrogen can also be a point of modification. While the N-H is a key hydrogen bond donor, in some cases, alkylation could improve cell permeability, though this would come at the cost of losing a key interaction.

Modification of the Linker: The methylene linker connecting the pyridine and sulfonamide groups determines their relative orientation. Its length and flexibility can be altered. For instance, introducing rigidity into the linker, perhaps by incorporating it into a ring system, could lock the molecule into a more favorable, pre-organized conformation for binding, thereby reducing the entropic penalty upon binding.

Computational tools like molecular docking and molecular dynamics simulations are indispensable in this process. nih.govmdpi.com They allow for the virtual screening of designed analogs, predicting their binding modes and affinities, and helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov

Table 3: Structure-Based Design Strategies for this compound Analogs

| Molecular Component | Optimization Strategy | Design Rationale |

| Pyridine Ring | Substitution at positions 2, 3, 5, 6 | To probe for additional binding pockets, enhance hydrophobic or polar interactions, and improve selectivity. researchgate.net |

| Bioisosteric Replacement (e.g., with pyrimidine (B1678525), pyrazole) | To modulate physicochemical properties (e.g., pKa, solubility), improve metabolic stability, and explore novel interactions. nih.govnih.gov | |

| Sulfonamide Moiety | R-group modification (replace -CH₃) | To access deeper or different hydrophobic pockets and increase van der Waals contacts. nih.gov |

| N-Alkylation/Arylation | To increase lipophilicity and cell permeability, at the potential cost of a hydrogen bond donation site. | |

| Methylene Linker | Homologation (e.g., -CH₂CH₂-) | To alter the distance between pharmacophoric groups to better match the target's topology. |

| Introduction of rigidity (e.g., cyclopropyl (B3062369) linker) | To reduce conformational flexibility, pre-organize the molecule for binding, and decrease the entropic penalty of binding. |

Biological Activity and Mechanism of Action Studies

In vitro Pharmacological Profiling

No publicly available data exists for the in vitro pharmacological profiling of N-(pyridin-4-ylmethyl)methanesulfonamide.

There are no published studies that have identified or validated specific biological targets for this compound.

Information regarding the enzyme inhibition kinetics and selectivity of this compound is not available in the current scientific literature.

No receptor binding assays or ligand efficacy evaluations for this compound have been reported in published research.

Cellular Mechanism of Action Investigations

There is no available research on the cellular mechanism of action of this compound.

Studies detailing the modulation of any intracellular signaling pathways by this compound have not been published.

No cell-based functional assays have been reported in the scientific literature to determine the efficacy or selectivity of this compound.

Despite the well-established biological importance of the sulfonamide functional group in medicinal chemistry, the specific compound this compound remains uncharacterized in the public scientific domain regarding its biological activity and mechanism of action. The absence of data across all subsections of the requested outline underscores a significant gap in the pharmacological knowledge of this particular chemical entity. Future research would be necessary to elucidate any potential biological targets, enzymatic interactions, and cellular effects of this compound.

Investigations into Molecular Interactions at the Cellular Level

The biological activity of compounds containing the this compound moiety is rooted in their specific molecular interactions with cellular targets. The sulfonamide group is a well-established pharmacophore, and its derivatives often function as competitive antagonists. A classic mechanism for sulfonamides is their structural similarity to p-aminobenzoic acid (PABA), which allows them to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase. nih.govresearchgate.net This action disrupts the synthesis of folic acid, a crucial precursor for DNA synthesis, thereby impeding bacterial cell division and replication. nih.govresearchgate.net

Molecular docking studies have provided further insight into the interactions of these compounds at the atomic level. For instance, pyridine-containing methanesulfonamide (B31651) derivatives designed as anti-inflammatory agents have been shown to bind effectively within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Similarly, sulfonamide derivatives have been studied for their binding interactions with enzymes like carbonic anhydrase and urease, with docking data supporting their inhibitory potential. nih.gov In the context of anticancer activity, pyridine-derived inhibitors are designed to interact with key residues in the ATP-binding site of protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.org The interaction typically involves the Asp-Phe-Gly (DFG) motif of the kinase. rsc.org Some sulfonamide derivatives have also been found to interact with DNA through mixed intercalative and groove-binding modes. nih.gov

Diverse Biological Activities Explored for Compounds Containing the this compound Moiety or Related Structures

The versatile structure of the this compound core has enabled its exploration for a variety of therapeutic applications, leading to the discovery of potent anti-inflammatory, anticancer, and antimicrobial agents.

Compounds featuring the methanesulfonamide moiety have been extensively investigated as anti-inflammatory agents, primarily through their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Novel pyrazoline and pyridine (B92270) derivatives bearing a methanesulfonamide group have been synthesized and shown to possess significant in vivo anti-inflammatory activity and selective COX-2 inhibition. nih.gov Molecular docking studies of these compounds revealed a binding mechanism within the COX-2 active site that accounts for their inhibitory action. nih.gov Further studies on pyrazole (B372694)–pyridazine hybrids also demonstrated potent and selective COX-2 inhibition, which correlated with a reduction in the production of pro-inflammatory mediators such as prostaglandin-E2 (PGE-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in cellular assays. rsc.org The development of 4-methylsulfonylphenyl derivatives has also yielded compounds with clear preferential COX-2 inhibition and significant in vivo anti-inflammatory effects in rat paw edema models. researchgate.net

Table 1: COX-2 Inhibitory Activity of Selected Methanesulfonamide Derivatives

| Compound Type | COX-2 IC₅₀ (µM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Pyrazole-pyridazine hybrid (6f) | 1.15 | >86.9 | rsc.org |

| Pyrazole-pyridazine hybrid (5f) | 1.50 | >66.6 | rsc.org |

| 4-Methylsulfonylphenyl derivative (6b) | - | 131 | researchgate.net |

| 4-Methylsulfonylphenyl derivative (4) | - | 124 | researchgate.net |

The this compound scaffold and its analogs have emerged as a promising framework for the development of novel anticancer agents. A primary mechanism of action is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis, such as VEGFR-2 (also known as Kinase Insert Domain Receptor or KDR). rsc.orgnih.gov

Derivatives incorporating the pyridine moiety have been rationally designed as potent VEGFR-2 inhibitors. nih.gov For example, a series of novel pyridine-derived compounds demonstrated significant anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with one potent derivative inhibiting VEGFR-2 with an IC₅₀ value of 0.12 µM, nearly equipotent to the standard drug sorafenib. nih.gov Another compound, VEGFR-2-IN-9, is a potent inhibitor with an IC₅₀ of 7 nM. medchemexpress.com Inhibition of VEGFR-2 signaling is a key strategy to block angiogenesis, which is the process of forming new blood vessels that tumors need to grow. rsc.orgnih.gov

A distinct antitumor mechanism was identified for (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77). This compound was found to potently inhibit tubulin polymerization, leading to a G2/M phase cell-cycle arrest in cancer cells. nih.gov This disruption of the mitotic spindle assembly ultimately triggers apoptosis (programmed cell death), accompanied by the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of caspases. nih.gov

Furthermore, related structures like 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been explored as agents to overcome multidrug resistance (MDR) in cancer. nih.gov These compounds can reverse P-glycoprotein (P-gp) mediated efflux of chemotherapy drugs from cancer cells, thereby restoring their cytotoxic effects. nih.gov

Table 2: Anticancer and Enzyme Inhibitory Activity of Selected Derivatives

| Compound/Derivative | Target/Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyridine-derived compound (10) | VEGFR-2 | 0.12 µM | Kinase Inhibition | nih.gov |

| Pyridine-derived compound (10) | HepG2 Cancer Cells | 4.25 µM | Cytotoxicity | nih.gov |

| VEGFR-2-IN-9 | KDR/VEGFR2 | 7 nM | Kinase Inhibition | medchemexpress.com |

| TL-77 | HCT-116 Cancer Cells | < 1 µM | Tubulin Polymerization Inhibition | nih.gov |

| Nicotinamide derivative (9n) | K562/A02 Cells | 119.6 nM (EC₅₀) | Reversal of P-gp MDR | nih.gov |

The sulfonamide functional group is historically significant for its antibacterial properties, and this activity is retained in many modern derivatives, including those containing a pyridine ring. The primary mechanism involves the inhibition of bacterial folic acid synthesis. nih.govresearchgate.net

Studies on N-pyridin-3-yl-benzenesulfonamide have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net The activity was shown to be concentration-dependent, with larger zones of inhibition observed at higher concentrations. researchgate.net Similarly, a series of N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides were synthesized and found to be moderately good inhibitors against several bacterial strains. researchgate.net

Other related structures, such as pyridinium (B92312) salts and thiosemicarbazides derived from pyridine, have also been evaluated. mdpi.comresearchgate.net Certain substituted benzylidenehydrazinylpyridinium derivatives displayed high antimicrobial activity, particularly against Staphylococcus aureus. mdpi.com Thienopyrimidine-sulfonamide hybrids have also been synthesized and tested, with some compounds showing notable activity against S. aureus and E. coli, as well as antifungal activity against Candida species. mdpi.com

Table 3: Antimicrobial Activity of Selected Pyridine and Sulfonamide Derivatives

| Compound/Derivative Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | S. aureus | Zone of Inhibition | 16 mm (at 150 mg/ml) | researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | S. typhi | Zone of Inhibition | 15 mm (at 150 mg/ml) | researchgate.net |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | S. aureus | Zone of Inhibition | 15 mm | mdpi.com |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | E. coli | Zone of Inhibition | 18 mm | mdpi.com |

| Benzylidenehydrazinylpyridinium (3d) | S. aureus | MIC | 15.6 µg/mL | mdpi.com |

Beyond the activities already described, the structural framework of this compound lends itself to the inhibition of other therapeutically relevant enzymes.

One significant area of investigation is the inhibition of carbonic anhydrases (CAs). A series of 4-substituted pyridine-3-sulfonamides were synthesized and found to be potent inhibitors of several human CA isoforms, including the cancer-associated targets hCA IX and hCA XII. mdpi.com One compound demonstrated a remarkable 23.3-fold selectivity for inhibiting hCA IX over hCA XII, highlighting the potential for developing highly specific anticancer agents based on this scaffold. mdpi.com

Other research has explored sulfonamide derivatives as inhibitors of the urease enzyme, with some compounds showing significant inhibitory activity. nih.gov Additionally, as discussed in the anticancer section, certain derivatives of the core structure act as potent reversal agents of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer, which represents another specific therapeutic strategy. nih.gov

Table 4: Inhibition of Other Therapeutic Enzyme Targets by Related Compounds

| Compound Type | Enzyme Target | Inhibitory Activity (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 4-Substituted pyridine-3-sulfonamide (B1584339) (6) | hCA IX | 137.4 nM (Kᵢ) | Anticancer | mdpi.com |

| 4-Substituted pyridine-3-sulfonamide (6) | hCA XII | 3200 nM (Kᵢ) | Anticancer | mdpi.com |

| Benzenesulfonamide derivative (YM-2) | Urease | 1.90 µM (IC₅₀) | Anti-ulcer/Antimicrobial | nih.gov |

| Nicotinamide derivative (9n) | P-glycoprotein (P-gp) | 119.6 nM (EC₅₀) | Cancer (MDR Reversal) | nih.gov |

| Pyridine-derived compound (10) | VEGFR-2 | 0.12 µM (IC₅₀) | Anticancer (Anti-angiogenesis) | nih.gov |

Preclinical Research Avenues and Translational Considerations

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. researchgate.net These assays provide crucial data on how N-(pyridin-4-ylmethyl)methanesulfonamide is absorbed, distributed, metabolized, and ultimately excreted, helping to identify potential liabilities before advancing to more complex in vivo experiments. researchgate.net

Metabolic stability assays are conducted to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. youtube.com These studies typically utilize liver-derived systems such as cryopreserved hepatocytes or subcellular fractions like liver microsomes. youtube.comthermofisher.com The primary goal is to estimate the compound's intrinsic clearance (CLint), which is a measure of the inherent metabolic rate. youtube.com A compound that is metabolized too quickly may have a short half-life in the body, potentially limiting its therapeutic effectiveness.

The general methodology involves incubating this compound at a known concentration with either human liver microsomes (HLM) or hepatocytes. youtube.comnih.gov Microsomal assays primarily assess Phase I metabolic reactions (e.g., oxidation, reduction), while hepatocyte assays can evaluate both Phase I and Phase II (e.g., conjugation) pathways. youtube.com Samples are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The rate of disappearance of the compound is then used to calculate its half-life (t1/2) and intrinsic clearance. thermofisher.com

Table 1: Example Data Presentation for Metabolic Stability of this compound Note: The following data are for illustrative purposes only and represent a typical format for results from such an assay.

| System | Species | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Liver Microsomes | Human | 60 | 55 | 77 | 18.0 |

| Liver Microsomes | Rat | 60 | 38 | 45 | 34.2 |

| Hepatocytes | Human | 120 | 42 | 115 | 10.1 (per million cells) |

| Hepatocytes | Rat | 120 | 25 | 68 | 22.5 (per million cells) |

Permeability and Transport Studies

Permeability assays are crucial for predicting the oral absorption of a drug candidate. nih.gov The most widely used in vitro model for this purpose is the Caco-2 cell permeability assay. nih.govnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the epithelial barrier of the human small intestine. nih.govresearchgate.net

In this assay, Caco-2 cells are grown on semipermeable filter supports, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation. nih.gov To assess absorption, this compound is added to the apical side, and its appearance in the basolateral compartment is measured over time. nih.gov The apparent permeability coefficient (Papp) is then calculated. A high Papp value generally correlates with good oral absorption in humans. researchgate.net

This system can also be used to investigate whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption. researchgate.net This is achieved by measuring transport in both directions (AP to BL and BL to AP). A significantly higher rate of transport from the basolateral to the apical side suggests the compound is an efflux transporter substrate. researchgate.net

Table 2: Example Data Presentation for Caco-2 Permeability of this compound Note: The following data are for illustrative purposes only and represent a typical format for results from such an assay.

| Transport Direction | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A) / Papp(A→B)) | Predicted Human Absorption |

| This compound | 8.5 | 9.1 | 1.07 | High |

| Propranolol (High Permeability Control) | 22.0 | 25.3 | 1.15 | High |

| Atenolol (Low Permeability Control) | 0.4 | 0.5 | 1.25 | Low |

In vivo Efficacy and Proof-of-Concept Studies in Relevant Disease Models (General Methodologies)

Following promising in vitro data, in vivo studies are conducted to demonstrate that this compound can produce a desired therapeutic effect in a living organism. These proof-of-concept studies utilize animal models that are chosen to mimic specific aspects of a human disease. For instance, if the compound is being developed as an anticancer agent, human tumor cells might be implanted into immunodeficient mice (xenograft models) to study the compound's effect on tumor growth. nih.gov

The general methodology involves administering the compound to the diseased animals over a specified period. A control group of animals receives a vehicle (the formulation without the active compound). During the study, various endpoints are measured to assess efficacy. These can include monitoring tumor volume, assessing changes in disease-specific biomarkers, or observing improvements in clinical signs relevant to the model. At the end of the study, tissues may be collected for further analysis to understand how the compound achieved its effect at a molecular level, such as by inhibiting a specific enzyme or signaling pathway. nih.gov

Toxicology and Safety Assessment Methodologies

Early assessment of potential toxicity is a critical component of preclinical development. These studies aim to identify potential safety concerns that could prevent a compound from being developed further.

Before testing in animals, a battery of in vitro toxicology assays is used for initial safety screening. nih.gov These tests provide a rapid and cost-effective way to flag compounds with a high potential for causing cellular damage. Common in vitro toxicology models include:

Cytotoxicity Assays: These assays measure the concentration at which this compound causes cell death. Various cell lines can be used, and cell viability is typically assessed by measuring parameters like cell membrane integrity or metabolic activity. nih.gov

Genotoxicity Assays: These tests evaluate a compound's potential to damage DNA, which can lead to mutations and potentially cancer. A standard initial screen is the bacterial reverse mutation assay (Ames test). Further evaluation may involve in vitro micronucleus or chromosomal aberration assays in mammalian cells, which detect damage to chromosomes. nih.gov

When an adverse effect is observed, mechanistic toxicology studies are employed to understand the underlying biological processes responsible for the toxicity. nih.gov The goal is to determine how this compound might be causing harm at a molecular or cellular level. This knowledge can help in predicting whether the toxicity is likely to be relevant to humans and can guide the design of safer next-generation compounds.

Methodologies in mechanistic toxicology are diverse and depend on the observed toxicity. They may include investigations into:

Target-Specific Interactions: Determining if the compound or its metabolites bind to and disrupt the function of unintended proteins or cellular components.

Pathway Analysis: Examining the effect of the compound on specific biochemical or signaling pathways, such as those involved in cell stress, inflammation, or apoptosis (programmed cell death). nih.gov

Epigenetic Changes: Assessing whether the compound induces changes in DNA methylation or histone modifications, which can alter gene expression and contribute to long-term toxicity. nih.gov

Oxidative Stress: Measuring the generation of reactive oxygen species, which can damage lipids, proteins, and DNA. nih.gov

Genotoxicity and Mutagenicity Assessments

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant gap in the genotoxicity and mutagenicity data for the specific compound, this compound. Standard assays designed to evaluate the potential of a substance to induce genetic damage are essential components of preclinical safety assessment. These tests typically form a battery of in vitro and in vivo studies to detect various endpoints, including gene mutations, chromosomal damage, and DNA damage.

Commonly, the assessment begins with an in vitro battery. A standard approach includes a bacterial reverse mutation assay, often referred to as the Ames test. This test uses various strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations, specifically point mutations. Additionally, an in vitro mammalian cell assay is typically conducted to assess for chromosomal damage. This can be a chromosomal aberration assay, which detects structural changes in chromosomes, or a micronucleus test, which identifies fragments of chromosomes or whole chromosomes left behind in the cytoplasm after cell division. Cell lines commonly used for these assays include Chinese hamster ovary (CHO) cells, Chinese hamster lung (V79) fibroblasts, or human peripheral blood lymphocytes.

To mimic metabolic processes that occur in the body, these in vitro tests are usually performed both with and without an external metabolic activation system, most commonly a liver fraction known as S9. This is crucial because some chemicals only become genotoxic after being metabolized into reactive intermediates.

Despite the established regulatory and scientific importance of these assessments, dedicated studies reporting the results of genotoxicity or mutagenicity tests for this compound are not present in the accessible scientific literature. Consequently, no data tables detailing the conditions, endpoints, and outcomes of such assays for this specific compound can be provided. The potential for this compound to induce genetic mutations or chromosomal damage remains uncharacterized in the public domain.

In vitro-In vivo Extrapolation (IVIVE) in Toxicology Research

In vitro-in vivo extrapolation (IVIVE) is a computational methodology used in modern toxicology and drug development to predict the in vivo behavior of a chemical from in vitro data. This approach is a cornerstone of new approach methodologies (NAMs) aimed at reducing, refining, and replacing animal testing. IVIVE integrates data from in vitro assays with physiologically based pharmacokinetic (PBPK) models to forecast the absorption, distribution, metabolism, and excretion (ADME) of a substance in a whole organism.

The process typically involves several key steps. First, in vitro assays are used to determine key biochemical and physiological parameters. These can include metabolic clearance rates (often determined using liver microsomes or hepatocytes), plasma protein binding, and intestinal absorption rates. Second, these in vitro data are used as inputs for a PBPK model. PBPK models are mathematical representations of the body, comprising interconnected compartments that represent real organs and tissues. By simulating blood flow and the chemical's movement and transformation, these models can predict the concentration of the compound over time in various parts of the body. This allows researchers to estimate in vivo concentrations that might be associated with toxic effects observed in vitro, a process known as reverse dosimetry.

IVIVE is critical for contextualizing in vitro toxicology data, helping to determine whether the concentrations at which a chemical shows activity in a lab dish are achievable in a living organism at realistic exposure levels. This extrapolation is vital for risk assessment, helping to prioritize chemicals for further testing and to estimate safe exposure levels for humans.

However, a thorough search of scientific databases and literature reveals no specific IVIVE or PBPK modeling studies have been published for this compound. There is no available data on its in vitro metabolic stability, plasma protein binding, or other parameters necessary for building a PBPK model. Therefore, no quantitative predictions of its in vivo pharmacokinetic behavior based on in vitro data can be reported. The application of IVIVE to understand the toxicological profile of this specific compound has not been documented.

Applications in Drug Discovery and Chemical Biology

Role of N-(pyridin-4-ylmethyl)methanesulfonamide as a Privileged Scaffold or Building Block

The sulfonamide group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of FDA-approved drugs. nih.gov Similarly, the pyridine (B92270) ring is the second most common heterocycle found in drugs approved by the FDA, valued for its ability to improve properties like aqueous solubility, metabolic stability, and its capacity to form hydrogen bonds. nih.gov The combination of these two moieties in this compound makes it a valuable building block for creating libraries of compounds for screening.

The general sulfonamide scaffold (R-SO2NHR') is highly versatile, allowing for extensive derivatization. researchgate.net In this compound, the methanesulfonamide (B31651) group is attached to a pyridin-4-ylmethyl group. This specific arrangement offers several points for chemical modification to explore structure-activity relationships (SAR). The pyridine nitrogen can be quaternized to create salts, potentially enhancing solubility, while the aromatic ring of the pyridine can be substituted to modulate electronic and steric properties. nih.gov The sulfonamide nitrogen can also be a site for further substitution.

This structural framework is relevant in the design of inhibitors for various enzymes. For instance, derivatives of pyridinyl-sulfonamides have been investigated as potent inhibitors for targets like the glycine (B1666218) transporter 1 (GlyT1). nih.gov The pyridine ring is a key feature in numerous biologically active molecules, contributing to activities such as antitumor, anti-inflammatory, and antiviral effects. researchgate.net Therefore, this compound serves as a readily available and strategic starting point for synthesizing more complex molecules aimed at a diverse range of biological targets. bldpharm.com

Strategies for Hit-to-Lead and Lead Optimization in Drug Discovery

The process of converting an initial "hit" from a high-throughput screen into a viable "lead" compound is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization. axxam.com This process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. rsc.orgvichemchemie.com While specific H2L studies for this compound are not extensively documented, the strategies applied to structurally related pyridinyl-sulfonamide compounds provide a clear blueprint for its potential optimization.

A key objective in lead optimization is to enhance target potency and selectivity while improving ADME (absorption, distribution, metabolism, and excretion) properties. axxam.com For example, in the development of glycine transporter 1 (GlyT1) inhibitors, researchers discovered a series of compounds based on a 4-pyridin-2-ylpiperidine sulfonamide core. nih.gov An iterative library approach was used to explore the structure-activity relationship. The initial phenyl-piperidine lead compounds suffered from poor aqueous solubility and time-dependent CYP inhibition. By replacing the phenyl group with a pyridinyl group, researchers achieved significantly improved aqueous solubility and eliminated the CYP inhibition issue, demonstrating a successful lead optimization strategy. nih.gov

This example highlights a common optimization path where the pyridine moiety is introduced to mitigate off-target effects and improve drug-like properties. nih.gov Should this compound emerge as a hit, a similar optimization strategy could be employed. Modifications could be systematically introduced to explore the impact on biological activity, as shown in the hypothetical optimization table below.

| Compound | R1 (Pyridine Substitution) | R2 (Sulfonamide Moiety) | Target Potency (IC₅₀, nM) | Key Observation |

|---|---|---|---|---|

| Hit Compound | -H | -CH₃ | 5,000 | Initial hit with weak activity. |

| Analog 1 | -F | -CH₃ | 1,500 | Fluoro substitution improves potency. |

| Analog 2 | -H | -CH₂CH₃ | 4,500 | Increasing alkyl chain length is not beneficial. |

| Analog 3 | -H | -Cyclopropyl | 800 | Cyclopropyl (B3062369) group significantly enhances potency. |

| Optimized Lead | -F | -Cyclopropyl | 150 | Combination of optimal substitutions leads to a potent lead. |

This table is a representative example of a hit-to-lead optimization process and does not represent actual experimental data for this compound.

Development of Chemical Probes for Biological Target Elucidation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's biological function. chemicalprobes.org A high-quality chemical probe must be potent, selective, and suitable for use in cellular assays. While this compound has not been specifically reported as a chemical probe, its structure provides a suitable foundation for the rational design of one.

The development of a chemical probe from a hit compound like this compound would involve several key modifications:

Affinity Handle: The core structure would first be optimized for high potency and selectivity towards the target of interest, following strategies outlined in the lead optimization phase.

Linker Installation: A chemically inert linker would be attached to a position on the molecule that does not interfere with its binding to the target protein. For this compound, non-essential positions on the pyridine ring could be suitable points for linker attachment.

Tag Conjugation: A reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorophore (for imaging), would be conjugated to the end of the linker. This allows for the detection and isolation of the target protein.

Alternatively, a "tag-free" approach using photo-affinity labeling could be employed. This would involve incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification through proteomic techniques. The selection and use of such probes must be carefully validated to ensure the observed effects are due to interaction with the intended target. chemicalprobes.org

Potential for Derivatization in the Development of Prodrugs or Targeted Delivery Systems